molecular formula C18H20N2O10S2 B8309572 1,4-Bis(4-nitrophenyl)butane-1,4-diyl dimethanesulfonate

1,4-Bis(4-nitrophenyl)butane-1,4-diyl dimethanesulfonate

Cat. No. B8309572
M. Wt: 488.5 g/mol
InChI Key: HLZYXJLJCKAYJM-UHFFFAOYSA-N
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Patent
US09006387B2

Procedure details

To a solution of the product from Example 1B (0.80 g, 2.407 mmol) in dry CH2Cl2 (25 ml) at 0° C. was added triethylamine (1.007 ml, 7.22 mmol), followed by dropwise addition of methanesulfonyl chloride (0.469 ml, 6.02 mmol). The resulting mixture was stirred at 0° C. for 30 min, during which time the starting material slowly went into solution. After stirring an additional 1 h at 0° C., a precipitate began to form. Saturated aq NH4Cl (4 ml) was added, and stirring was continued at room temperature for 20 min. The mixture was washed with water (2×10 ml), and the organic layer was treated with hexanes (10 ml) to give an orange solid that was collected by filtration to give the title compound (0.75 gm, 64% yield).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.007 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.469 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:24])[CH2:11][CH2:12][CH:13]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[CH3:32][S:33](Cl)(=[O:35])=[O:34].[NH4+].[Cl-]>C(Cl)Cl>[CH3:32][S:33]([O:14][CH:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)[CH2:12][CH2:11][CH:10]([O:24][S:33]([CH3:32])(=[O:35])=[O:34])[C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:35])=[O:34] |f:3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CCC(O)C1=CC=C(C=C1)[N+](=O)[O-])O
Name
Quantity
1.007 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.469 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min, during which time the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring an additional 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 20 min
Duration
20 min
WASH
Type
WASH
Details
The mixture was washed with water (2×10 ml)
ADDITION
Type
ADDITION
Details
the organic layer was treated with hexanes (10 ml)
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OC(CCC(C1=CC=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006387B2

Procedure details

To a solution of the product from Example 1B (0.80 g, 2.407 mmol) in dry CH2Cl2 (25 ml) at 0° C. was added triethylamine (1.007 ml, 7.22 mmol), followed by dropwise addition of methanesulfonyl chloride (0.469 ml, 6.02 mmol). The resulting mixture was stirred at 0° C. for 30 min, during which time the starting material slowly went into solution. After stirring an additional 1 h at 0° C., a precipitate began to form. Saturated aq NH4Cl (4 ml) was added, and stirring was continued at room temperature for 20 min. The mixture was washed with water (2×10 ml), and the organic layer was treated with hexanes (10 ml) to give an orange solid that was collected by filtration to give the title compound (0.75 gm, 64% yield).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.007 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.469 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:24])[CH2:11][CH2:12][CH:13]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[CH3:32][S:33](Cl)(=[O:35])=[O:34].[NH4+].[Cl-]>C(Cl)Cl>[CH3:32][S:33]([O:14][CH:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)[CH2:12][CH2:11][CH:10]([O:24][S:33]([CH3:32])(=[O:35])=[O:34])[C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:35])=[O:34] |f:3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CCC(O)C1=CC=C(C=C1)[N+](=O)[O-])O
Name
Quantity
1.007 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.469 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min, during which time the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring an additional 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 20 min
Duration
20 min
WASH
Type
WASH
Details
The mixture was washed with water (2×10 ml)
ADDITION
Type
ADDITION
Details
the organic layer was treated with hexanes (10 ml)
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OC(CCC(C1=CC=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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